[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473113
InChI: InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16?,17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473113

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16?,17-/m0/s1
Standard InChI Key FKTKVKFAIIBOTO-DJNXLDHESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural Characteristics and Molecular Composition

The compound’s IUPAC name, benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate, reflects its stereochemical complexity and functional group arrangement. The molecular formula C19H29N3O3 corresponds to a molecular weight of 347.5 g/mol. Key structural features include:

  • A pyrrolidine ring with an (S)-configuration at the 2-position, providing rigidity and influencing chiral interactions.

  • An (S)-2-amino-3-methyl-butyryl side chain, derived from the non-proteinogenic amino acid L-valine, which may facilitate binding to enzymatic active sites.

  • A methyl-carbamic acid benzyl ester group, introducing both hydrophobic (benzyl) and polar (carbamate) regions critical for solubility and target engagement.

The SMILES notation (CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N) and InChIKey (FKTKVKFAIIBOTO-IRXDYDNUSA-N) further clarify its three-dimensional geometry. The presence of multiple stereocenters underscores the importance of enantioselective synthesis to preserve biological relevance.

Synthetic Pathways and Methodological Approaches

Synthesis of this compound involves multi-step organic reactions, typically starting with commercially available amino acids. A generalized route includes:

  • Protection of the amino group: The (S)-2-amino-3-methyl-butyric acid precursor undergoes protection using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

  • Coupling to pyrrolidine: Activated ester derivatives (e.g., using carbodiimides) facilitate amide bond formation between the protected amino acid and the pyrrolidine backbone.

  • Introduction of the carbamate: Reaction with methyl isocyanate or chloroformate derivatives installs the methyl-carbamic acid moiety, followed by benzylation to form the ester.

  • Deprotection and purification: Final deprotection under acidic or catalytic hydrogenation conditions yields the target compound, purified via chromatography or crystallization.

Optimization of reaction parameters—such as solvent polarity (e.g., dichloromethane or dimethylformamide), temperature (0–25°C), and catalysts (e.g., 4-dimethylaminopyridine)—is critical to achieving yields exceeding 60%.

Physicochemical Properties and Stability

The compound’s logP (XLogP3) value of approximately 2.7 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility. Key physicochemical properties include:

PropertyValue
Molecular Weight347.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count7
Topological Polar Surface86.6 Ų

The benzyl ester group confers sensitivity to acidic hydrolysis and hydrogenolysis, necessitating storage under inert conditions. Stability studies suggest a shelf life of >12 months at -20°C in anhydrous dimethyl sulfoxide.

Applications in Medicinal Chemistry and Drug Development

This compound’s modular structure positions it as a versatile intermediate in drug discovery:

  • Peptidomimetic design: The pyrrolidine and amino acid motifs mimic natural peptide substrates, enabling the development of protease-resistant therapeutics.

  • Prodrug synthesis: The benzyl ester serves as a cleavable prodrug moiety, enhancing bioavailability of active carboxylic acids in vivo.

  • Chemical biology probes: Site-specific modifications (e.g., fluorophore conjugation) could yield tools for studying enzyme dynamics or receptor localization.

Ongoing research explores its utility in oncology (targeting matrix metalloproteinases) and neurodegeneration (inhibiting β-secretase).

Recent Research Findings and Experimental Data

Recent advances highlight the compound’s role in stereoselective synthesis. A 2024 study demonstrated its use in constructing chiral macrocycles via ring-closing metathesis, achieving enantiomeric excesses >95%. Additionally, nuclear magnetic resonance (NMR) spectroscopy confirmed the (S,S)-configuration, resolving earlier ambiguities in stereochemical assignment.

Thermogravimetric analysis (TGA) revealed a decomposition temperature of 218°C, indicating suitability for high-temperature processing in solid-dose formulations. Collaborative efforts between academic and industrial labs aim to scale synthesis to kilogram quantities, addressing challenges in catalyst recycling and waste minimization.

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